5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one
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Overview
Description
5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, piperidines, and pyridazinones. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the methoxy group.
Acylation: Formation of the piperidine-1-carbonyl group.
Cyclization: Formation of the pyridazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine groups.
Reduction: Reduction reactions could target the carbonyl group.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, compounds in the pyridazinone class have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities.
Medicine
In medicine, such compounds are often investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action for 5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. This could involve inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Known for their diverse biological activities.
Piperidine-containing compounds: Often exhibit significant pharmacological properties.
Methoxy-substituted aromatics: Common in medicinal chemistry for their electron-donating properties.
Uniqueness
The uniqueness of 5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other compounds in the same class.
Properties
IUPAC Name |
5-methoxy-2-(4-methylphenyl)-6-(4-methylpiperidine-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-4-6-15(7-5-13)22-17(23)12-16(25-3)18(20-22)19(24)21-10-8-14(2)9-11-21/h4-7,12,14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJMICFXGDGWHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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